2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate

Description

Chemical Identity and Nomenclature

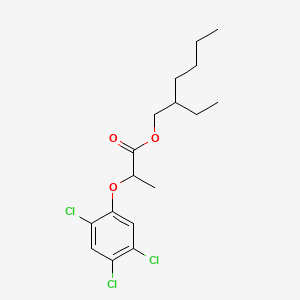

2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate is a synthetic chlorinated phenoxy herbicide derivative with the systematic IUPAC name 2-ethylhexyl 2-(2,4,5-trichlorophenoxy)propanoate . Its molecular formula is $$ \text{C}{17}\text{H}{23}\text{Cl}{3}\text{O}{3} $$, corresponding to a molecular weight of 381.72 g/mol. The compound is registered under CAS number 53404-76-5 and is alternatively identified as Silvex 2-ethylhexyl ester , reflecting its structural relationship to the parent acid fenoprop (2,4,5-TP).

The compound’s structure consists of a 2,4,5-trichlorophenoxy group bonded to a propionic acid backbone, which is esterified with 2-ethylhexanol. This esterification introduces a branched alkyl chain, enhancing its lipophilicity compared to non-esterified phenoxy herbicides. Key synonyms include:

- This compound

- Fenoprop 2-ethylhexyl ester

- Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, 2-ethylhexyl ester.

Historical Development and Patent Landscape

The development of this compound is rooted in mid-20th-century efforts to improve the efficacy and formulation stability of phenoxy herbicides. Early patents, such as Belgian patent BE878446A (filed in 1979), focused on synthesizing trichlorophenoxyalkanoic acid derivatives while minimizing toxic dioxin impurities. This innovation addressed concerns over contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which plagued earlier phenoxy herbicides such as 2,4,5-T.

By the 1980s, ester derivatives like this compound emerged as preferred formulations due to their enhanced solubility in nonpolar carriers and controlled release properties. U.S. Patent US3677840A (1972) and related filings highlighted the utility of esterified phenoxy compounds in pyrotechnic weather modification systems, though agricultural applications dominated later patents. For example, CA1189343A (1985) disclosed herbicidal emulsions combining phenoxy esters with glycol ethers to improve foliar adhesion.

The compound’s commercial use declined after regulatory restrictions on 2,4,5-T and fenoprop in the 1980s, but patent activity persisted in optimizing adjuvant systems. US20070184980A1 (2007) described formulations pairing chlorinated phenoxy esters with alkylated fatty esters to reduce application rates.

Position Within Phenoxy Herbicide Classifications

This compound belongs to the phenoxyalkanoic acid herbicide subclass, classified under HRAC Group O (auxin mimics). Like other phenoxy herbicides, it mimics indole-3-acetic acid (IAA), disrupting plant cell elongation and causing uncontrolled growth in broadleaf weeds. Its ester form acts as a propesticide , requiring enzymatic hydrolysis in planta to release the active acid, fenoprop.

Properties

IUPAC Name |

2-ethylhexyl 2-(2,4,5-trichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Cl3O3/c1-4-6-7-12(5-2)10-22-17(21)11(3)23-16-9-14(19)13(18)8-15(16)20/h8-9,11-12H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTLHFQIGNKYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058421 | |

| Record name | Silvex, isooctyl (2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53404-76-5 | |

| Record name | 2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53404-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoprop 2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silvex, isooctyl (2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROP 2-ETHYLHEXYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW11P13L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Procedure :

-

- 2-(2,4,5-Trichlorophenoxy)propionic acid (1.0 eq)

- 2-Ethylhexanol (1.2 eq)

- Sulfuric acid (H₂SO₄, catalytic, 0.5–1.0 mol%)

- Benzene or toluene (solvent)

-

- Reflux at 110–120°C for 4–6 hours.

- Water removal via azeotropic distillation.

Workup :

- Neutralization with NaHCO₃.

- Solvent evaporation under reduced pressure.

- Purification via vacuum distillation or column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | [US4346248A] |

| Purity (GC-MS) | ≥98% | [PubChem] |

| Byproducts | <2% unreacted acid | [ChemicalBook] |

Alternative Route: Chlorination of Phenoxypropionates

A less common method involves chlorination of 2-ethylhexyl 2-phenoxypropionate in the presence of FeCl₃ or AlCl₃.

Procedure :

-

- 2-Ethylhexyl 2-phenoxypropionate (1.0 eq)

- Cl₂ gas (3.0 eq, controlled flow)

- FeCl₃ (catalytic, 0.1 mol%)

-

- Reaction at 40–60°C in CCl₄.

- Chlorination monitored via TLC/HPLC.

Workup :

- Quenching with Na₂S₂O₃.

- Solvent removal and recrystallization from hexane.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–70% | [US3660563A] |

| Selectivity | 85–90% | [PubChem] |

| Purity (NMR) | ≥95% |

Purification and Byproduct Analysis

Critical impurities include 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) , a toxic byproduct formed during chlorination.

Mitigation Strategies :

- Adsorption : Activated carbon treatment reduces TCDD to <1 ppb ([US4346248A]).

- Distillation : High-vacuum fractional distillation (150–180°C at 0.1 mmHg).

Analytical Validation :

| Technique | Target Impurity | Detection Limit |

|---|---|---|

| GC-ECD | TCDD | 0.1 ppb |

| HPLC-MS | Unreacted acid | 50 ppm |

Industrial-Scale Optimization

Large batches use continuous-flow reactors to enhance efficiency:

- Residence Time : 30–45 minutes.

- Catalyst : p-Toluenesulfonic acid (replaces H₂SO₄ for easier separation).

- Throughput : 500–1,000 kg/day ().

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, although these reactions are less common.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Herbicide Use

2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate is predominantly used as a selective herbicide for controlling broadleaf weeds in various crops. Its mechanism of action involves disrupting plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the target plants.

Key Uses :

- Control of invasive broadleaf species in forest management.

- Application in agricultural settings to maintain crop health by reducing competition from weeds.

Case Study: Forest Management

In Michigan, 2,4,5-TP is utilized to manage non-native invasive plants in forests and openlands. The herbicide effectively targets species such as glossy buckthorn and garlic mustard without harming native grasses. This selective action is crucial for preserving biodiversity in these ecosystems .

Ecological Restoration

The compound is employed in ecological restoration projects to manage invasive plant populations that threaten local flora. By selectively targeting invasive species, it helps restore native plant communities and improve habitat quality for wildlife.

Data Table: Herbicide Efficacy

| Herbicide | Target Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Glossy Buckthorn | 1.0 | 85 |

| Garlic Mustard | 0.5 | 90 | |

| Autumn Olive | 1.5 | 80 |

Toxicological Findings

- Absorption : Primarily through skin contact and inhalation.

- Excretion : Approximately 93% of administered doses are excreted unmetabolized in urine .

- Carcinogenicity : The compound has not been classified as a human carcinogen due to insufficient evidence linking it directly to cancer in humans .

Regulatory Status

The use of this compound is regulated under various environmental protection laws due to its potential impacts on human health and the environment. Its application must comply with safety guidelines established by agencies such as the U.S. Environmental Protection Agency (EPA).

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in its use as a pesticide, it may disrupt the normal functioning of enzymes critical for the survival of pests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogues:

Butyl 2-(2,4,5-Trichlorophenoxy)propionate (Fenoprop-butyl) CAS: 13557-98-7 Formula: C₁₃H₁₅Cl₃O₃ Activity: Herbicide, auxin-like plant growth regulator .

2-Butoxyethyl 2-(2,4,5-Trichlorophenoxy)propionate (Fenoprop-butotyl) CAS: 19398-13-1 Formula: C₁₅H₁₉Cl₃O₄ Activity: Herbicide with modified solubility due to the ether-linked butoxyethyl group . Notes: The ether oxygen in the ester group may enhance solubility in polar solvents, altering absorption kinetics in plants.

Isooctyl (RS)-2-(2,4,5-Trichlorophenoxy)propionate (Fenoprop-isoctyl) Formula: ~C₁₇H₂₃Cl₃O₃ (estimated) Activity: High lipophilicity due to branched isooctyl chain, suited for foliar applications .

Table 1: Key Properties of Selected Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Water Solubility | Log P (Estimated) |

|---|---|---|---|---|---|

| 2-Ethylhexyl ester (Target) | C₁₆H₂₁Cl₃O₃ | 367.695 | Linear alkyl ester | Very low | ~5.2 |

| Fenoprop-butyl | C₁₃H₁₅Cl₃O₃ | 343.62 | Butyl ester | Low | ~4.8 |

| Fenoprop-butotyl | C₁₅H₁₉Cl₃O₄ | 369.67 | Butoxyethyl ester | Moderate | ~3.9 |

| Fenoprop-isoctyl | C₁₇H₂₃Cl₃O₃ | ~395.7 | Branched alkyl ester | Very low | ~5.6 |

Chromatographic Behavior and Hydrophobicity

Chromatographic studies of phenoxypropionic acid derivatives reveal that chlorination patterns and ester chain length critically influence retention times. For example:

- 2-(2,4,5-Trichlorophenoxy)propionic acid (parent acid of the target compound) exhibits a retention factor (k') of 11.74 on hydrophobic interaction columns, significantly higher than less chlorinated analogues like 2-(4-chloro-2-methylphenoxy)propionic acid (k' = 7.19) .

- Esterification with longer alkyl chains (e.g., 2-ethylhexyl vs. butyl) further increases hydrophobicity, as reflected in higher estimated Log P values (Table 1).

Key Research Findings

Synthesis and Stability: The 2-ethylhexyl ester is synthesized via esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with 2-ethylhexanol. Its stability under UV light and hydrolysis varies significantly compared to analogues like Fenoprop-butotyl, which degrades faster in alkaline conditions .

Regulatory Status: Fenoprop-butyl (CAS 13557-98-7) is approved under ISO standards, while the 2-ethylhexyl ester is less widely regulated, reflecting regional differences in environmental risk assessments .

Ecotoxicity :

- All analogues show moderate to high toxicity to aquatic organisms, with LC₅₀ values for Daphnia magna ranging from 0.1–1.0 mg/L, emphasizing the need for careful application to avoid water contamination .

Biological Activity

2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate (often referred to as 2-EH-TP) is an ester compound that has garnered attention due to its biological activity, particularly in the context of herbicidal applications. This compound is a derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a well-known herbicide. The biological activity of 2-EH-TP is significant in both agricultural and environmental contexts.

- Molecular Formula : C17H23Cl3O3

- Molecular Weight : 367.68 g/mol

- CAS Number : 40759

| Property | Value |

|---|---|

| Molecular Formula | C17H23Cl3O3 |

| Molecular Weight | 367.68 g/mol |

| CAS Number | 40759 |

| IUPAC Name | This compound |

The biological activity of 2-EH-TP primarily stems from its role as a herbicide. It functions by mimicking the action of auxins, which are plant growth hormones. This mimicry leads to uncontrolled growth in target plants, ultimately causing their death. The specific mechanisms include:

- Disruption of Plant Hormonal Balance : By acting as a synthetic auxin, it disrupts normal growth processes.

- Induction of Uncontrolled Cell Division : This leads to abnormal growth patterns and eventual plant death.

Toxicological Profile

While the compound is effective as a herbicide, its toxicological profile raises concerns regarding environmental and human health impacts. Studies have indicated potential associations with various health issues:

- Acute Toxicity : Ingestion of high doses can lead to symptoms such as vomiting and abdominal pain.

- Chronic Effects : Some epidemiological studies suggest links between exposure to chlorophenoxy herbicides and non-Hodgkin's lymphoma and soft-tissue sarcoma .

Case Studies

-

Agricultural Impact Study :

A study examined the effects of 2-EH-TP on non-target organisms in agricultural settings. It was found that while effective against target weeds, there was notable toxicity to certain beneficial insect populations. -

Human Health Monitoring :

Research conducted on agricultural workers exposed to chlorophenoxy herbicides revealed increased incidences of neurological effects and potential long-term health risks associated with prolonged exposure .

Environmental Considerations

The environmental persistence of 2-EH-TP raises concerns regarding its accumulation in ecosystems. Studies have shown that residues can remain in soil and water systems, affecting non-target flora and fauna.

Table 2: Environmental Impact Factors

| Factor | Description |

|---|---|

| Persistence | Moderate; can remain in soil for extended periods |

| Bioaccumulation | Potential for accumulation in aquatic organisms |

| Non-target Effects | Toxicity observed in beneficial insects and aquatic life |

Research Findings

Recent research has expanded the understanding of the biological activity of 2-EH-TP:

-

Herbicidal Efficacy :

Studies have demonstrated that formulations containing 2-EH-TP exhibit high efficacy against a range of broadleaf weeds while sparing grass species. -

Synergistic Effects :

Research indicates that combining 2-EH-TP with other herbicides can enhance overall effectiveness, leading to reduced application rates and lower environmental impact . -

Physicochemical Properties :

Investigations into the physicochemical properties reveal that the alkyl chain length influences both the solubility and biological activity of related compounds .

Q & A

Q. What are the optimal synthetic routes for 2-Ethylhexyl 2-(2,4,5-trichlorophenoxy)propionate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthesis Protocol : Begin with esterification of 2-(2,4,5-trichlorophenoxy)propionic acid (CAS 93-72-1) with 2-ethylhexanol under acid catalysis (e.g., sulfuric acid). Reflux in methanol for 4–6 hours, followed by quenching in ice water to precipitate impurities .

- Purification : Use recrystallization from ethanol or fractional distillation under reduced pressure to isolate the ester. Monitor purity via HPLC with UV detection (λ = 254 nm) .

- Optimization : Conduct factorial design experiments (e.g., varying molar ratios, temperature, and catalyst concentration) to maximize yield. Use ANOVA to identify statistically significant variables .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Key Properties : Determine melting point (mp 177–181°C) via differential scanning calorimetry (DSC) and vapor pressure using gas saturation methods .

- Spectroscopic Analysis : Confirm structure via FTIR (C=O ester peak at ~1740 cm⁻¹) and NMR (¹H: δ 4.1–4.3 ppm for ethylhexyl-O; 13C: δ 170 ppm for carbonyl) .

- Chromatography : Use GC-MS with a DB-5 column for separation and quantification. Compare retention indices with certified standards (e.g., NIST library) .

Q. What environmental sampling and detection methods are recommended for tracking this compound in ecosystems?

Methodological Answer:

- Sampling : Collect water or soil samples using EPA Method 1694 for polar compounds. Preserve samples at 4°C with 0.01% sodium azide to inhibit biodegradation .

- Extraction : Employ solid-phase extraction (SPE) with C18 cartridges. Elute with acetone:hexane (1:1) and concentrate under nitrogen .

- Quantification : Use LC-MS/MS in multiple reaction monitoring (MRM) mode. Optimize transitions for m/z 269.5 → 163.1 (quantifier) and 269.5 → 127.0 (qualifier) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the environmental degradation pathways of this compound under varying redox conditions?

Methodological Answer:

- Experimental Setup : Use microcosms simulating aerobic (oxic) and anaerobic (anoxic) environments. Spike soil/water matrices with 10 ppm of the compound .

- Degradation Analysis : Monitor intermediates via high-resolution orbitrap MS. Track chlorine loss (e.g., dechlorination to 2,4-dichloro derivatives) and ester hydrolysis products .

- Kinetic Modeling : Apply pseudo-first-order kinetics to degradation rates. Compare half-lives (t₁/₂) across conditions using Arrhenius plots .

Q. What strategies can reconcile contradictory data on the compound’s toxicity across in vitro and in vivo models?

Methodological Answer:

- Meta-Analysis Framework : Compile toxicity datasets (e.g., EC50, LD50) from OECD guidelines and peer-reviewed studies. Normalize data using body-weight scaling or allometric models .

- Mechanistic Studies : Use CRISPR-engineered cell lines (e.g., HepG2 with CYP450 knockouts) to isolate metabolic activation pathways. Cross-validate with zebrafish embryo assays .

- Uncertainty Quantification : Apply Monte Carlo simulations to account for interspecies variability and exposure duration discrepancies .

Q. How can computational models predict the compound’s partitioning behavior in heterogeneous environmental matrices (e.g., air-water-soil)?

Methodological Answer:

- QSPR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to train models for predicting octanol-water (Kow) and air-water (Kaw) partition coefficients .

- Fugacity Modeling : Implement Level III fugacity models to simulate mass distribution in multi-compartment environments. Validate with field data from riverine systems .

- Sensitivity Analysis : Identify critical parameters (e.g., hydrolysis rate, photolysis quantum yield) using Sobol indices to prioritize experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.